3-[(Benzenesulfinyl)methyl]aniline

Lipophilicity Drug‑likeness Membrane permeability

3-[(Benzenesulfinyl)methyl]aniline (CAS 1250005-39-0) is a meta‑substituted aniline derivative that incorporates a benzenesulfinyl group tethered through a methylene spacer. Its molecular formula is C₁₃H₁₃NOS and its molecular weight is 231.32 g mol⁻¹.

Molecular Formula C13H13NOS
Molecular Weight 231.32 g/mol
CAS No. 1250005-39-0
Cat. No. B1525485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Benzenesulfinyl)methyl]aniline
CAS1250005-39-0
Molecular FormulaC13H13NOS
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)CC2=CC(=CC=C2)N
InChIInChI=1S/C13H13NOS/c14-12-6-4-5-11(9-12)10-16(15)13-7-2-1-3-8-13/h1-9H,10,14H2
InChIKeyZCCRONCNAAMYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Benzenesulfinyl)methyl]aniline (CAS 1250005-39-0) – A Meta‑Methylene Sulfinyl Aniline Building Block for Medicinal Chemistry Procurement


3-[(Benzenesulfinyl)methyl]aniline (CAS 1250005-39-0) is a meta‑substituted aniline derivative that incorporates a benzenesulfinyl group tethered through a methylene spacer. Its molecular formula is C₁₃H₁₃NOS and its molecular weight is 231.32 g mol⁻¹ [1]. Classified as an aryl sulfoxide, this compound serves as a versatile small‑molecule scaffold in medicinal chemistry and organic synthesis, enabling modular diversification at both the aniline nitrogen and the sulfinyl sulfur .

Why Close Analogs of 3-[(Benzenesulfinyl)methyl]aniline Cannot Be Casually Substituted


Structurally proximate compounds—including 4-(benzenesulfinyl)aniline [2], 3-(benzenesulfonyl)aniline [3], and 3-[(phenylthio)methyl]aniline—differ from the target compound in ring‑substitution position, sulfur oxidation state, or linker composition. These differences produce numerically distinct lipophilicity (XLogP3), topological polar surface area (TPSA), hydrogen‑bond acceptor count, and rotatable‑bond profiles [1][2][3]; therefore, interchanging these analogs in a structure–activity relationship (SAR) campaign will alter the physicochemical and binding characteristics of the derived library, making selective procurement mandatory.

Quantitative Evidence for Selecting 3-[(Benzenesulfinyl)methyl]aniline Over the Closest Analogs


Higher Lipophilicity (XLogP3 = 2.0) Compared with the Para‑Sulfinyl Isomer (XLogP3 = 1.4)

The target compound 3‑[(benzenesulfinyl)methyl]aniline displays an XLogP3 of 2.0 [1], whereas 4‑(benzenesulfinyl)aniline, which lacks the methylene spacer and bears the sulfinyl group directly on the para‑position, registers an XLogP3 of 1.4 [2]. This +0.6 log‑unit shift indicates substantially greater lipophilicity for the meta‑methylene analogue, consistent with the additional methylene unit and the altered electronic distribution imparted by meta‑substitution.

Lipophilicity Drug‑likeness Membrane permeability

Enhanced Conformational Flexibility: 3 Rotatable Bonds Versus 2 for the Directly Attached Para‑Sulfinyl Analog

The methylene linker of 3‑[(benzenesulfinyl)methyl]aniline provides three rotatable bonds [1], whereas 4‑(benzenesulfinyl)aniline, in which the sulfinyl group is directly attached to the aniline ring, has only two rotatable bonds [2]. The additional rotatable bond, corresponding to the CH₂–S(O)Ph torsion, increases the conformational degrees of freedom available to the molecule.

Conformational entropy Rotatable bonds Binding adaptability

Reduced Polar Surface Area (TPSA = 62.3 Ų) and Higher Lipophilicity Versus the Sulfonyl Analog (TPSA = 68.5 Ų, XLogP3 = 1.7)

The target sulfinyl compound has a topological polar surface area of 62.3 Ų and an XLogP3 of 2.0 [1]. Its sulfonyl counterpart, 3‑(benzenesulfonyl)aniline, exhibits a TPSA of 68.5 Ų (Δ = +6.2 Ų) and a lower XLogP3 of 1.7 (Δ = –0.3) [2]. The larger TPSA of the sulfone reflects the additional oxygen atom, which also reduces lipophilicity.

Polar surface area Sulfinyl vs sulfonyl Membrane permeability

Storage Requirement (−20 °C Long‑Term) Contrasts with Ambient Storage for the Sulfonyl Analog, Indicating Different Chemical Stability Profiles

Vendor specifications indicate that 3‑[(benzenesulfinyl)methyl]aniline must be stored at −4 °C for short‑term (1–2 weeks) and −20 °C for long‑term (1–2 years) use . In contrast, 3‑(benzenesulfonyl)aniline (Sigma‑Aldrich) is shipped and stored at room temperature . This operational disparity reflects the inherent higher reactivity of the sulfinyl moiety toward thermal oxidation and underscores the need for cold‑chain logistics.

Chemical stability Storage conditions Handling protocols

High‑Value Application Scenarios for 3-[(Benzenesulfinyl)methyl]aniline Based on Quantitative Differentiation


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Tuned Lipophilicity and Conformational Flexibility

When a lead series demands a lipophilicity increase without introducing additional aromatic rings, 3‑[(benzenesulfinyl)methyl]aniline offers an XLogP3 of 2.0—substantially higher than the para‑sulfinyl isomer (1.4) [1][2]. Its three rotatable bonds further provide conformational adaptability that can be exploited to explore cryptic protein pockets. Medicinal chemists can use this scaffold to simultaneously modulate logP and entropy, two critical parameters in lead optimization.

Synthesis of Sulfinyl‑Containing Kinase Inhibitors Requiring Meta‑Substitution Geometry

Kinase inhibitor programs frequently exploit meta‑substituted aniline fragments to occupy selectivity pockets. The meta‑methylene sulfinyl architecture of this compound positions the sulfoxide in a spatial orientation that is distinct from the para‑sulfinyl isomer (2 rotatable bonds) and the sulfonyl analog (increased TPSA, lower lipophilicity) [3][4]. This unique geometry can be decisive for achieving isoform selectivity, and the sulfinyl group retains the option for late‑stage oxidation to the sulfone or reduction to the thioether for SAR exploration.

Construction of Covalent or Reversible‑Covalent Probes Exploiting the Sulfinyl Electrophile

The sulfinyl group is a mild electrophile that can engage nucleophilic residues (e.g., cysteine thiols) in a reversible manner, distinct from the irreversible reactivity of sulfonyl fluorides. The enhanced lipophilicity (XLogP3 = 2.0) and moderate TPSA (62.3 Ų) of 3‑[(benzenesulfinyl)methyl]aniline [1] facilitate cellular penetration, making it a suitable core for designing cell‑active covalent probes. The mandated cold storage (−20 °C) must be factored into laboratory logistics but does not preclude its routine use in probe synthesis.

Combinatorial Library Synthesis from a Single Oxidizable Building Block

The sulfinyl oxidation state serves as a midpoint: it can be reduced to the thioether or oxidized to the sulfone. This modularity allows a single purchased batch of 3‑[(benzenesulfinyl)methyl]aniline (95% purity, MW 231.32) to generate three chemically distinct sublibraries, maximizing diversity while minimizing procurement complexity. The distinct physicochemical signatures of each oxidation state—TPSA 62.3 Ų (sulfinyl) vs 68.5 Ų (sulfonyl) [1][4]—enable systematic exploration of polarity‑activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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